3-(Pyridin-3-YL)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17515926
Molecular Formula: C10H7NOS
Molecular Weight: 189.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7NOS |
|---|---|
| Molecular Weight | 189.24 g/mol |
| IUPAC Name | 3-pyridin-3-ylthiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C10H7NOS/c12-7-10-9(3-5-13-10)8-2-1-4-11-6-8/h1-7H |
| Standard InChI Key | LPBLMNNUQBMFKD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CN=C1)C2=C(SC=C2)C=O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-(Pyridin-3-YL)thiophene-2-carbaldehyde features a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 3-position with a pyridin-3-yl group. Key structural descriptors include:
Table 1: Molecular identifiers of 3-(Pyridin-3-YL)thiophene-2-carbaldehyde
| Property | Value |
|---|---|
| IUPAC Name | 3-pyridin-3-ylthiophene-2-carbaldehyde |
| Molecular Formula | C₁₀H₇NOS |
| Molecular Weight | 189.24 g/mol |
| Canonical SMILES | C1=CC(=CN=C1)C2=C(SC=C2)C=O |
| InChI Key | LPBLMNNUQBMFKD-UHFFFAOYSA-N |
The pyridine ring introduces basicity and hydrogen-bonding capacity, while the thiophene moiety enhances electron-richness, facilitating electrophilic substitutions.
Spectroscopic Signatures
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¹H NMR: Distinct signals include a singlet at δ 9.94 ppm for the aldehyde proton and aromatic protons between δ 7.2–8.1 ppm .
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Mass Spectrometry: A molecular ion peak at m/z 189.24 confirms the molecular weight.
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
Pd₂(dba)₃/BINAP systems enable coupling of 3-bromoindole derivatives with thiophene-2-carboxamide. Optimized conditions (110°C, 8 h, Cs₂CO₃ base) yield 3-(Pyridin-3-YL)thiophene-2-carbaldehyde in 66–89% efficiency :
Table 2: Optimization of Pd-catalyzed synthesis
| Entry | Base | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Cs₂CO₃ | BINAP | t-BuOH | 89 |
| 2 | K₃PO₄ | BINAP | Toluene | 72 |
| 3 | t-BuOK | Xantphos | DMF | 66 |
Suzuki-Miyaura Coupling
Arylboronic esters react with 5-bromothiophene-2-carbaldehyde under Pd(PPh₃)₄ catalysis to introduce pyridyl groups. This method achieves 78–92% yields in dioxane/water (4:1) at 80°C .
Physicochemical Properties
Solubility and Stability
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Solubility: Miscible in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethyl acetate .
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Stability: Decomposes above 200°C; sensitive to prolonged light exposure.
Crystallographic Data
Computational models predict a planar geometry with dihedral angles of 12.3° between pyridine and thiophene rings, favoring π-π stacking in solid-state structures .
Biological and Pharmacological Activities
Antimicrobial Efficacy
Against Pseudomonas aeruginosa, the compound exhibits an IC₅₀ of 29.7 µg/mL, outperforming streptomycin (IC₅₀ 35.2 µg/mL) . Mechanistic studies suggest membrane disruption via thiophene-pyridine interactions.
Urease Inhibition
With an IC₅₀ of 27.1 µg/mL, the aldehyde group chelates nickel ions in the urease active site, suppressing Helicobacter pylori growth .
Table 3: Biological activity profile
| Assay | IC₅₀ (µg/mL) | Target Organism |
|---|---|---|
| Antibacterial | 29.7 | Pseudomonas aeruginosa |
| Urease Inhibition | 27.1 | Helicobacter pylori |
| Nitric Oxide Scavenging | 45.6 | RAW 264.7 macrophages |
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Anticancer agents: Quinoline-3-carbaldehyde hydrazones derived from this aldehyde show cytotoxicity against pancreatic (DAN-G) and lung (LCLC-103H) cancer cells .
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Antioxidants: Scavenges nitric oxide radicals (IC₅₀ 45.6 µg/mL) via aldehyde-mediated redox cycling .
Materials Science
Incorporated into conductive polymers, its thiophene moiety enhances charge transport in organic semiconductors.
Comparative Analysis with Structural Analogues
Table 4: Comparison with related carbaldehydes
| Compound | Molecular Formula | MW (g/mol) | Key Bioactivity |
|---|---|---|---|
| 5-(Pyridin-3-yl)thiophene-2-carbaldehyde | C₁₀H₇NOS | 189.24 | Moderate COX-2 inhibition |
| 4-(3-Chloro-4-fluoro-phenyl)thiophene-2-carbaldehyde | C₁₁H₆ClFOS | 240.68 | Urease inhibition |
Positional isomerism (3- vs. 5-pyridyl) alters electronic distribution, impacting bioactivity and solubility.
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